1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTFBBSKIRZNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008068-93-6 | |
| Record name | 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom, which activates the aromatic ring toward attack by nucleophiles.
| Reaction Conditions | Products Formed | Key Observations |
|---|---|---|
| NaOH (aqueous), 80–100°C | Hydroxyphenyl derivative | Chlorine replaced by hydroxyl group. |
| NH₃ (ammonolysis), ethanol reflux | Aminophenyl derivative | Requires catalytic Cu or Pd. |
This reactivity is critical for synthesizing analogs with modified biological activity.
Ring-Opening Reactions
The imidazolidine-2,4-dione ring can undergo hydrolysis under acidic or basic conditions:
These reactions are utilized to generate intermediates for further functionalization .
Oxidation and Reduction
The methyl group and carbonyl functionalities participate in redox reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivatives |
| Reduction | NaBH₄, MeOH | Alcohol or amine derivatives |
For example, oxidation of the methyl group yields a carboxylated imidazolidine derivative, while reduction of carbonyl groups generates secondary alcohols.
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
These reactions exploit the reactivity of the imidazolidine ring’s nitrogen atoms to form pharmacologically relevant heterocycles .
Electrophilic Aromatic Substitution
While less common due to the deactivating chlorine substituent, directed ortho-metallation strategies enable functionalization:
| Conditions | Products | Yield |
|---|---|---|
| LDA, THF, -78°C | Brominated or iodinated derivatives | Moderate (40–60%) |
This method is employed to introduce halogens or other electrophiles at specific positions.
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed couplings:
| Reaction | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aryl amine analogs |
These reactions expand the compound’s utility in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has a molecular formula of C10H9ClN2O2 and a molecular weight of approximately 224.64 g/mol. The compound features a five-membered imidazolidine ring with two carbonyl groups (diones) and a para-chlorophenyl substituent, which contributes to its reactivity and biological activity.
Synthesis Routes
The synthesis of this compound can be achieved through various methods. Notably, the compound can be synthesized via cyclization reactions involving appropriate precursors such as amines and carbonyl compounds. The following table summarizes some common synthetic routes:
| Synthesis Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Cyclization Reaction | 4-Chlorobenzaldehyde + Methylurea | Reflux in ethanol | High |
| Condensation Reaction | 4-Chlorobenzylamine + Malonic Acid Derivative | Acidic conditions | Moderate |
Biological Applications
This compound has shown promise in several biological applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Studies have demonstrated that modifications to the chlorophenyl group can enhance its efficacy against resistant strains.
- Anticancer Potential : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, derivatives of this compound were tested on various cancer cell lines. The findings revealed that certain modifications increased cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: This compound shares the chlorophenyl group but has a different heterocyclic ring structure.
N-(4-Chlorophenyl)-2-chloroacetamide: Another compound with a chlorophenyl group, but with different functional groups and properties
Uniqueness
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also referred to in various studies as 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, exhibits significant biological activities that warrant detailed exploration. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing nitrogen atoms and carbonyl groups. The presence of a chlorinated phenyl group enhances its reactivity and potential interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed significant activity against breast cancer and leukemia cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations . The mechanism behind this activity appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
Mechanistic Insights
The biological activity of this compound is thought to stem from its ability to interact with specific proteins and enzymes involved in disease pathways. For example, binding affinity studies suggest that it may act on receptors associated with inflammatory responses and cancer cell survival .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table highlighting the biological activities of selected analogues:
| Compound Name | Biological Activity | IC50 (µM) | Notable Effects |
|---|---|---|---|
| This compound | Anti-inflammatory, Anticancer | 10 | Inhibits cytokine production |
| 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | Anti-inflammatory | 15 | Modulates NF-kB signaling |
| 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Anticancer | 12 | Induces apoptosis in cancer cells |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Inflammatory Disease Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
- Cancer Cell Line Evaluation : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?
The compound is synthesized via sulfonylation of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione using 4-chlorobenzenesulfonyl chloride in dichloromethane (CHCl) under catalytic triethylamine and dimethylaminopyridine (DMAP). Reaction completion is monitored via TLC, followed by extraction with 1 N HCl and purification via column chromatography . Derivatives often involve modifications at the sulfonyl or phenyl groups, requiring stoichiometric adjustments and controlled temperature conditions (e.g., room temperature for sulfonylation) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include triclinic crystal symmetry (space group P1) with unit cell dimensions a = 9.6959 Å, b = 10.0066 Å, c = 16.6269 Å, and angles α = 92.098°, β = 93.630°, γ = 103.056° . Complementary techniques like NMR (for confirming substituent positions) and IR (for detecting urea carbonyl stretches near 1700 cm) are essential .
Q. How are preliminary biological assays (e.g., hypoglycemic activity) designed for this compound?
Standard protocols involve in vitro aldose reductase inhibition assays using rat lens homogenates, with IC values calculated against control inhibitors like epalrestat. Enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. In vivo studies typically use streptozotocin-induced diabetic rat models to assess glucose-lowering effects .
Advanced Research Questions
Q. How do crystal packing interactions influence the compound’s stability and solubility?
The crystal lattice is stabilized by N–H···O hydrogen bonds (2.00–2.56 Å) forming dimeric motifs, with additional C–H···O (3.05–3.12 Å) and halogen interactions (Cl···F: 3.05–3.12 Å). These interactions reduce solubility in polar solvents, necessitating co-solvents like DMSO for biological testing. Molecular dynamics simulations can model solvent accessibility .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?
Discrepancies often arise from assay conditions (e.g., enzyme source, pH, temperature). Standardization using reference compounds (e.g., quercetin for aldose reductase assays) and dose-response curve replication (minimum three independent trials) are critical. Structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) should be compared to isolate substituent effects .
Q. How can reaction pathways be optimized for enantioselective synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) can induce stereocontrol during imidazolidine ring formation. Monitoring enantiomeric excess via chiral HPLC or polarimetry is required. Computational tools (DFT for transition-state modeling) guide catalyst selection .
Methodological Considerations
- Crystallographic Data Analysis : Refinement parameters (R factor = 0.037, wR = 0.095) and thermal displacement ellipsoids must be cross-validated using software like SHELXL .
- Biological Assay Design : Include positive/negative controls and account for autofluorescence in fluorophenyl-containing analogs during spectrophotometric assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
